![molecular formula C15H14O B012338 4-(4-Ethylphenyl)benzaldehyde CAS No. 101002-44-2](/img/structure/B12338.png)
4-(4-Ethylphenyl)benzaldehyde
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Overview
Description
4-(4-Ethylphenyl)benzaldehyde (4-EPBA) is a widely used chemical compound in the scientific community. This molecule is a key intermediate for the synthesis of a variety of organic compounds and has numerous applications in the fields of organic synthesis, pharmaceuticals, and materials science. 4-EPBA is also an important building block for the development of new drugs and materials, and has been used in a variety of research studies.
Scientific Research Applications
Electrochemical Oxidation
4-(4-Ethylphenyl)benzaldehyde, as a type of benzaldehyde, can be used in the field of electrochemical oxidation. In a study, it was found that the electrooxidation of benzyl alcohol (BA) to benzaldehyde was efficient . The system allowed independent diffusion of BA molecules from the organic phase to electrocatalytic active sites, enabling efficient electrooxidation of high-concentration BA to benzaldehyde . This process had a 97% Faradaic efficiency at 180 mA cm−2, with substantially reduced ohmic loss compared to conventional solid-liquid systems .
Claisen-Schmidt Reaction
The Claisen-Schmidt reaction is a method for the synthesis of functionalized α,β-unsaturated ketones . In this reaction, microwave irradiation of aldehydes with acetone produces benzalacetones selectively without self-condensation product in very short reaction times and good yields . As a type of benzaldehyde, 4-(4-Ethylphenyl)benzaldehyde could potentially be used in this reaction.
Bactericidal Activity
Polymers derived from benzaldehyde and from amines have been found to have bactericidal activity . These polymers prevent bacterial growth, and this capacity increases proportionally along with the number of presented phenolic hydroxyls . Therefore, 4-(4-Ethylphenyl)benzaldehyde could potentially be used in the synthesis of these polymers.
Mechanism of Action
Target of Action
The primary targets of 4-(4-Ethylphenyl)benzaldehyde are the cellular antioxidation systems . This compound disrupts these systems, which is an effective method for controlling fungal pathogens . The disruption is achieved with redox-active compounds .
Mode of Action
4-(4-Ethylphenyl)benzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox activity of the compound . The compound’s antifungal activity is through disruption of cellular antioxidation .
Biochemical Pathways
The affected pathways are the oxidative stress-response pathway and the mitochondrial respiratory chain (MRC) . The compound disrupts these pathways, leading to the inhibition of fungal growth . The compound also increases the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
As a high-quality reagent and complex compound, it is a useful intermediate and fine chemical that can be used as a versatile building block for the synthesis of specialty chemicals .
Result of Action
The molecular and cellular effects of 4-(4-Ethylphenyl)benzaldehyde’s action include the inhibition of fungal growth through the disruption of cellular antioxidation . It possesses antifungal or chemosensitizing capacity to enhance the efficacy of conventional antifungal agents .
properties
IUPAC Name |
4-(4-ethylphenyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h3-11H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSIRMWDRXUHEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362673 |
Source
|
Record name | 4-(4-ethylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
101002-44-2 |
Source
|
Record name | 4-(4-ethylphenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80362673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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